Isomenthone

Catalog No.
S1493190
CAS No.
18309-28-9
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomenthone

CAS Number

18309-28-9

Product Name

Isomenthone

IUPAC Name

(2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1

InChI Key

NFLGAXVYCFJBMK-IUCAKERBSA-N

SMILES

CC1CCC(C(=O)C1)C(C)C

Synonyms

(-)-Isomenthone; (1S,4S)-Isomenthone; l-Isomenthone; (1S,4S)-(-)-p-Menthan-3-one; (2S-cis)-5-Methyl-2-(1-methylethyl)-cyclohexanone

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H](C(=O)C1)C(C)C

The exact mass of the compound Isomenthone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. It belongs to the ontological category of isomenthone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isomenthone is a monoterpenoid compound with the molecular formula C₁₀H₁₈O and a molar mass of approximately 154.2 g/mol. It is structurally characterized by a cyclohexanone ring with two asymmetric carbon centers, leading to the existence of multiple stereoisomers. Specifically, isomenthone refers to the cis-configured isomers where the methyl and isopropyl groups are on the same side of the cyclohexane ring, contrasting with menthone, which has these groups on opposite sides . Isomenthone is known for its characteristic minty aroma and is found in various essential oils, contributing to its applications in flavoring and perfumery.

Isomenthone can undergo several chemical transformations, primarily involving reversible epimerization reactions with menthone. This process can be catalyzed by acids or bases, allowing for the conversion between isomenthone and its trans counterpart, menthone. The reaction typically proceeds through an enol intermediate, which facilitates the inversion of configuration at the asymmetric carbon atom adjacent to the carbonyl group . Additionally, isomenthone can be oxidized to form other derivatives or reduced to yield alcohols such as menthol .

Research indicates that isomenthone exhibits various biological activities. Studies have shown that it possesses anti-inflammatory properties and bactericidal effects, making it a compound of interest in pharmacological applications . Isomenthone has also been evaluated for its safety profile, demonstrating low acute toxicity in animal models, which suggests potential for use in consumer products .

Isomenthone can be synthesized through several methods:

  • Acid-Catalyzed Isomerization: This method involves the acid-catalyzed conversion of menthone to isomenthone using ion-exchange resins as catalysts. This process allows for efficient transformation while minimizing by-products .
  • Oxidation of Menthol: Isomenthone can also be produced by oxidizing menthol under controlled conditions to prevent epimerization back to menthone .
  • Biotransformation: Certain microbial strains have been shown to convert precursors into isomenthone through enzymatic pathways, providing a more sustainable synthesis route .

Isomenthone finds applications in various fields including:

  • Flavoring Agents: Due to its minty aroma, it is used in food products and beverages.
  • Fragrance Industry: It serves as a key ingredient in perfumes and cosmetics.
  • Pharmaceuticals: Its biological properties make it a candidate for therapeutic formulations targeting inflammation and infections .

Studies on interaction profiles indicate that isomenthone may interact with various biological systems. For instance, its metabolism has been observed in liver microsomes, where it is converted into glucuronidated metabolites that are excreted via urine . Additionally, its interactions with skin metabolism suggest potential applications in topical formulations.

Photocatalytic Intramolecular Hydrogen Transfer from Isopulegol

Photocatalytic hydrogen atom transfer represents a revolutionary approach for isomenthone synthesis, particularly through the transformation of isopulegol precursors. The mechanism involves the utilization of photocatalysts capable of absorbing visible light to trigger homolytic cleavage of carbon-hydrogen bonds in organic substrates. Research has demonstrated that direct photocatalyzed hydrogen atom transfer can be considered a method of choice for the elaboration of aliphatic carbon-hydrogen bonds, with photocatalysts exploiting photon energy to initiate these transformations under mild conditions.

The intramolecular hydrogen transfer reaction from isopulegol to produce menthone and isomenthone mixtures has been extensively investigated using ruthenium-based catalytic systems. Contrary to previous assumptions about simple isomerization mechanisms, these reactions follow intermolecular pathways with menthol and pulegone serving as central intermediates. The solventless ruthenium-catalyzed transformation of (-)-isopulegol yields an isomeric mixture containing approximately 70% (-)-menthone and 30% (+)-isomenthone, demonstrating the practical viability of this synthetic approach.

Detailed mechanistic studies have revealed that photocatalytic hydrogen atom transfer systems utilize various classes of photocatalysts, including aromatic ketones, xanthene dyes such as Eosin Y, polyoxometalates, uranyl salts, and metal-oxo porphyrin complexes. The photocatalyst restoration mechanism depends on the specific synthetic application and can involve back-hydrogen atom transfer steps or sequential electron/proton transfer mechanisms toward chemical species present in the reaction mixture.

The efficacy of photocatalytic systems in isomenthone synthesis is exemplified by the decatungstate anion [W₁₀O₃₂]⁴⁻, which demonstrates superior hydrogen atom transfer reactivity compared to other polyoxometalate derivatives. Tungsten-based polyoxometalates outperform alternative metal-oxygen clusters in terms of hydrogen atom transfer reactivity, offering catalytic tools for carbon-hydrogen bond elaboration with characteristic blue coloration of the reduced photocatalyst form.

Silver-Based Catalyst Systems for Stereoselective Synthesis

Silver-based catalytic systems have emerged as highly effective platforms for stereoselective isomenthone synthesis, particularly in oxidative dehydrogenation processes. Heterogeneously catalyzed oxidative dehydrogenation of (-)-menthol to (-)-menthone and (+)-isomenthone has been successfully achieved using silver-supported catalysts in continuous gas-phase reactors. The silver-based catalyst AgSr/SiO₂ demonstrated exceptional performance, achieving 58% overall yield of menthone/isomenthone mixture with 64% selectivity under optimized reaction conditions.

The catalytic mechanism of silver-based systems involves molecular oxygen as a green oxidant, eliminating the need for stoichiometric oxidizing agents and reducing environmental impact. Three distinct catalyst types have proven highly active and selective for menthone and isomenthone formation: AgSr/SiO₂, copper oxide distributed on basic supports, and RuMnCe/CeO₂ systems where ruthenium, manganese, and cerium exist in oxidized states. The diastereomeric purity of the starting material remained largely unchanged during the transformation, indicating high stereochemical fidelity of the catalytic process.

Comparative analysis of different metal-based catalyst systems reveals significant variations in yield and selectivity. While silver-based catalysts achieved 58% yield at 64% selectivity, copper-based catalysts produced 41% yield at 51% selectivity, and ruthenium-based catalysts demonstrated superior performance with 68% yield at 73% selectivity. These findings highlight the importance of metal selection and support composition in optimizing catalytic performance for isomenthone synthesis.

The reaction conditions for silver-based catalytic systems have been extensively optimized to maximize product yield and selectivity. The continuous gas-phase reactor configuration enables sustainable processing using molecular oxygen as the sole oxidant, with solid catalysts that do not contaminate the product mixture and are easily removable from the reaction system. This approach represents a significant advancement in green chemistry applications for monoterpene synthesis.

Comparative Analysis of Transfer Hydrogenation vs. Direct Hydrogenation Approaches

Transfer hydrogenation and direct hydrogenation represent two fundamentally different approaches for isomenthone synthesis, each offering distinct advantages and limitations in terms of reaction conditions, selectivity, and product distribution. Transfer hydrogenation utilizes hydrogen donors such as isopropanol or formic acid/triethylamine mixtures to effect reduction reactions, while direct hydrogenation employs molecular hydrogen gas under pressure.

Asymmetric transfer hydrogenation of prochiral ketones represents a powerful method for preparing enantiomerically enriched secondary alcohols, which can subsequently be oxidized to yield isomenthone derivatives. The use of chiral ruthenium catalysts in transfer hydrogenation reactions has demonstrated exceptional enantioselectivity, achieving greater than 99:1 enantiomeric ratios under optimized conditions. The mechanism involves the nonprotonated neutral form of methoxyimino groups, as evidenced by virtually identical enantioselectivity levels when using isopropanol instead of triethylammonium formate.

Direct hydrogenation approaches have been extensively studied in the context of thymol conversion to menthone and isomenthone mixtures. Catalytic hydrogenation of thymol over palladium/magnesium oxide catalysts produces complex mixtures of four diastereoisomers: (±) menthone, (±) isomenthone, (±) neomenthone, and (±) neoisomenthone. The palladium/magnesium oxide catalyst demonstrates superior activity compared to palladium/carbon and palladium/alumina systems, indicating the critical role of support material in determining catalytic performance.

Temperature effects in direct hydrogenation systems reveal that reaction temperatures of 80, 100, 125, and 150°C influence catalyst activity but not selectivity patterns. Similarly, pressure variations from 3 to 10 bars and catalyst loadings from 3% to 20% affect reaction rates without altering product selectivity. These findings suggest that thermodynamic factors rather than kinetic parameters primarily control product distribution in direct hydrogenation systems.

The comparative analysis reveals that transfer hydrogenation offers superior stereochemical control and milder reaction conditions, while direct hydrogenation provides higher throughput and simpler operational requirements. Transfer hydrogenation reactions typically proceed at ambient temperature and pressure using readily available hydrogen donors, whereas direct hydrogenation requires elevated temperatures, pressures, and specialized equipment for hydrogen gas handling.

Mechanistic differences between these approaches result in distinct product profiles and reaction pathways. Transfer hydrogenation involves sequential hydride delivery from organic donors, enabling precise control over stereochemical outcomes through chiral catalyst design. Direct hydrogenation proceeds through surface-adsorbed hydrogen species on metal catalysts, with product distribution governed by thermodynamic stability and surface binding preferences.

Solvent Effects and Reaction Kinetics in Continuous-Flow Systems

Solvent selection and reaction kinetics play crucial roles in determining the efficiency and selectivity of isomenthone synthesis in continuous-flow systems. The development of continuous-flow methodologies has revolutionized synthetic chemistry by enabling precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles for potentially hazardous transformations.

Photocatalytic reactions in continuous-flow systems demonstrate significantly improved efficiency compared to batch processes. Stephenson's comparison of trifluoromethylation reactions revealed that flow systems produced 3.33 g of product per hour versus 17.8 g over 15 hours for batch processes, representing a substantial improvement in productivity. The enhanced efficiency in flow systems results from improved photon flux distribution, better temperature control, and reduced photocatalyst degradation pathways.

Solvent effects on photocatalytic hydrogen atom transfer reactions have been systematically investigated across various organic media. The choice of solvent significantly influences photocatalyst solubility, substrate activation, and product selectivity in isomenthone synthesis. Hydrocarbon solvents such as hexane and cyclohexane provide optimal conditions for certain photocatalytic transformations, while polar aprotic solvents like acetonitrile and dimethylformamide favor alternative reaction pathways.

Kinetic studies of thymol hydrogenation in cyclohexane at temperatures ranging from 313 to 373 K under 3 MPa hydrogen pressure have revealed detailed information about reaction pathways and rate constants. The relative rate constants for different reaction pathways, including hydrogenation via menthone or isomenthone intermediates and direct hydrogenation to menthol diastereoisomers, were determined through composition analysis during reaction progress. Hydrogenation via menthone intermediates represents the predominant pathway, with isomenthone formation being kinetically favored.

The configuration of menthol products from both direct hydrogenation and ketone intermediate pathways is controlled by the geometry of precursor adsorption on metal surfaces. Neoisomenthol, with all substituents in cis positions, emerges as the most abundant stereoisomer produced, reflecting the influence of surface-binding preferences on product distribution.

Flow reactor design parameters significantly impact reaction outcomes in isomenthone synthesis. Key factors include residence time, temperature profiles, mixing efficiency, and photon penetration depth in photocatalytic systems. Optimization of these parameters enables improved yields, enhanced selectivity, and reduced byproduct formation compared to conventional batch processes.

The integration of continuous-flow technology with photocatalytic hydrogen atom transfer represents a promising approach for large-scale isomenthone production. The ability to maintain consistent reaction conditions, minimize photocatalyst degradation, and achieve high throughput makes flow systems particularly attractive for industrial applications. Recent developments in flow reactor design, including the use of specialized LED arrays and transparent reactor materials, have further enhanced the viability of photocatalytic processes for monoterpene synthesis.

Reaction kinetics in continuous-flow systems exhibit distinct characteristics compared to batch processes, with improved mass transfer enabling faster reaction rates and more uniform product formation. The precise control over residence time distribution in flow reactors allows for optimization of reaction conditions to maximize isomenthone yield while minimizing unwanted side reactions and byproduct formation.

Pelargonium tomentosum serves as a crucial model organism for understanding monoterpenoid biosynthesis, particularly in the production of isomenthone and related compounds [1] [2]. This aromatic, low-growing subshrub produces essential oils characterized by a distinctive peppermint-like scent, with the primary constituents being (-)-isomenthone at concentrations of 59-62% and (+)-menthone comprising 25-33% of the total essential oil composition [2]. These monoterpenes are synthesized within specialized glandular trichomes present on the leaves and stems, which contain numerous secretory cells responsible for the production and storage of volatile compounds [3] [2].

The biosynthetic machinery in Pelargonium tomentosum operates through the 2-methyl-erythritol-4-phosphate pathway, which supplies the necessary precursors for monoterpene formation [4] [5]. Research has demonstrated that the methyl-erythritol-4-phosphate pathway provides isopentenyl diphosphate and dimethylallyl diphosphate, which are subsequently condensed to form geranyl diphosphate, the universal precursor for monoterpene biosynthesis [5]. Within the glandular trichomes, prenyl phosphates like isopentenyl diphosphate and dimethylallyl diphosphate are biosynthesized through both the cytosolic mevalonate pathway and the plastidial methyl-erythritol-4-phosphate pathway, though the latter dominates monoterpene production [5].

Inhibitor treatment studies using clomazone, which targets the first enzyme of the methyl-erythritol-4-phosphate pathway, have conclusively demonstrated that this plastid-localized pathway supplies the carbon precursors for monoterpene biosynthesis in Pelargonium species [4]. When plants were treated with clomazone, significant decreases in the rate of carbon-13 incorporation into monoterpenoid end-products were observed, while treatment with mevinolin, an inhibitor of the mevalonate pathway, showed no such effect [4]. This finding establishes the methyl-erythritol-4-phosphate pathway as the primary route for monoterpene precursor formation in Pelargonium tomentosum.

Table 1: Essential Oil Composition in Pelargonium tomentosum

CompoundConcentration RangeBiosynthetic OriginStereochemistry
(-)-Isomenthone59-62%p-menthane pathway(1R,3S,4R)
(+)-Menthone25-33%p-menthane pathway(1S,3R,4S)
Terpenic hydrocarbonsRemainderVarious pathwaysMixed configurations

The metabolic network in Pelargonium tomentosum demonstrates remarkable specificity in monoterpene production, with two distinct biosynthetic pathways contributing to the volatile profiles [4] [6]. These pathways include the cyclic p-menthane route, which produces compounds such as (-)-isomenthone, and the acyclic citronelloid pathway, responsible for generating geraniol, citronellol, and their derivatives [4]. Correlation analysis of volatile metabolite profiles across different Pelargonium species has revealed that these two pathways are largely mutually exclusive, with individual plants typically showing a strong preference for one pathway over the other [4] [6].

Enzymatic Conversion of Piperitone to (-)-Isomenthone in Mentha Species

The conversion of piperitone to (-)-isomenthone represents a critical enzymatic transformation in the p-menthane monoterpene biosynthetic pathway, particularly well-characterized in Mentha species [1] [7] [8]. This conversion occurs through a series of stereospecific enzymatic reactions that demonstrate remarkable precision in controlling the final stereochemical configuration of the product [9]. Research utilizing deuterium-labeled piperitone precursors has provided definitive evidence that piperitone serves as the direct precursor to both (-)-isomenthone and (+)-menthone, with the labeled substrates yielding labeled products in the same enantiomeric ratios as observed in natural biosynthesis [1].

The enzymatic machinery responsible for this conversion involves several key enzymes, each localized to specific cellular compartments within the specialized glandular trichomes of Mentha species [10]. The initial step involves the action of limonene-3-hydroxylase, a cytochrome P450 enzyme localized to the endoplasmic reticulum, which catalyzes the regiospecific hydroxylation of (-)-limonene to produce trans-isopiperitenol [10]. This hydroxylation reaction demonstrates strict regioselectivity for the carbon-3 position and maintains the stereochemical integrity of the substrate throughout the transformation [11] [12].

Following hydroxylation, trans-isopiperitenol undergoes oxidation to isopiperitenone through the action of isopiperitenol dehydrogenase, an NAD-dependent enzyme localized within the mitochondria of secretory cells [10]. This dehydrogenase exhibits high specificity for its substrate and operates under physiological conditions to maintain the steady-state flux through the pathway [8]. The mitochondrial localization of this enzyme necessitates efficient transport mechanisms for both substrate delivery and product removal, highlighting the complex compartmentalization of monoterpene biosynthesis [10].

The subsequent reduction of isopiperitenone to (+)-cis-isopulegone is catalyzed by isopiperitenone reductase, a cytoplasmic enzyme that demonstrates exceptional regioselectivity for the reduction of the endocyclic double bond [13] [14]. This enzyme exhibits high stereoselectivity, producing exclusively the 1R-configured product, and shows a strong preference for NADPH as the reducing cofactor, with NADH serving as a poor substitute [14]. The enzyme displays a Km value of 10 micrometers for NADPH, indicating high affinity for this cofactor [13].

Table 2: Enzymatic Steps in Piperitone to (-)-Isomenthone Conversion

EnzymeSubstrateProductCellular LocationCofactorKm (μM)
Limonene-3-hydroxylase(-)-Limonenetrans-IsopiperitenolEndoplasmic reticulumNADPH, O₂Not determined
Isopiperitenol dehydrogenasetrans-IsopiperitenolIsopiperitenoneMitochondriaNAD⁺Not determined
Isopiperitenone reductase(-)-Isopiperitenone(+)-cis-IsopulegoneCytoplasmNADPH10 (NADPH)
Pulegone reductase(+)-Pulegone(-)-Menthone/(+)-IsomenthoneCytoplasmNADPHNot determined

The final transformation in this sequence involves pulegone reductase, which catalyzes the reduction of the conjugated double bond in pulegone to yield both (-)-menthone and (+)-isomenthone [8] [9]. This enzyme demonstrates broad substrate specificity, efficiently utilizing both (-)-menthone and (+)-isomenthone as substrates, though the relative proportions of products reflect the stereochemical constraints imposed by the enzyme active site [9]. The cytoplasmic localization of pulegone reductase places it in the same compartment as the final enzymes of the pathway, facilitating efficient substrate channeling and product formation [10].

Kinetic analysis of the menthone reductases has revealed significant differences in their catalytic properties and substrate preferences [9]. The menthone:menthol reductase operates on menthone to form menthol and on isomenthone to form neoisomenthol, displaying a Km value of 3.0 micrometers for menthone and 0.12 micrometers for NADPH [9]. In contrast, the menthone:neomenthol reductase shows different kinetic parameters, with a Km value of 674 micrometers for menthone and 10 micrometers for NADPH, reflecting its distinct catalytic mechanism and substrate binding characteristics [9].

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling studies have provided fundamental insights into the biosynthetic pathways leading to (-)-isomenthone formation, enabling researchers to trace carbon flow and determine the temporal dynamics of monoterpene accumulation in plant systems [15] [16] [17]. These approaches utilize stable isotope incorporation to categorize specialized metabolites based on their biosynthetic precursor patterns, providing definitive evidence for pathway connectivity and metabolic flux distribution [15]. The application of parallel stable isotope labeling has revolutionized the understanding of monoterpene biosynthesis by allowing real-time measurement of pathway activities under physiological conditions [4] [6].

Whole plant carbon-13 dioxide labeling experiments have demonstrated the capacity to measure in vivo rates of monoterpenoid accumulation in different chemotypes of Pelargonium graveolens [4] [6]. These studies revealed distinct metabolic modes between chemotypes, with some lines preferentially accumulating (-)-isomenthone while others favor citronelloid monoterpenes such as geraniol and citronellol [4]. The isotopic labeling approach permitted quantification of the relative rates of competing p-menthane and citronelloid pathways, providing unprecedented insight into the metabolic organization of monoterpene biosynthesis [6].

Deuterium labeling studies using specifically labeled precursors have been instrumental in elucidating the stereochemical course of enzymatic transformations in the isomenthone biosynthetic pathway [1] [17]. Pelargonium tomentosum plants fed with deuterium-labeled piperitone precursors showed incorporation of the isotopic label into both (-)-isomenthone and (+)-menthone in the same enantiomeric ratios as observed in unlabeled controls [1]. This finding provided definitive proof that piperitone serves as the direct precursor to both menthone isomers and established the stereochemical relationship between substrate and products in this transformation [1].

Table 3: Isotopic Labeling Approaches in Monoterpene Research

Labeling CompoundTarget InformationKey FindingsAnalytical Method
¹³CO₂Real-time pathway fluxQuantified rates of monoterpenoid accumulationGC-MS isotopologue analysis
[1-¹³C]AcetateGeneral carbon incorporationBroad labeling with metabolic recyclingMass spectrometry
[1-¹³C]PropionatePolyketide pathwaysSpecific polyketide building block labelingLC-MS analysis
[methyl-¹³C]MethionineMethylation reactionsMethyltransferase activity trackingNMR spectroscopy
Deuterated piperitoneStereochemical pathwayDirect precursor-product relationshipsEnantioselective GC-MS

The development of isotopically sensitive branching experiments has enabled detailed mechanistic studies of individual enzymatic steps in the pathway [12]. These experiments utilize competitive and non-competitive designs to determine the kinetic mechanisms of cytochrome P450-mediated hydroxylations and subsequent transformations [12]. Results from deuterium abstraction studies have revealed kinetic isotope effects that provide insight into the transition state structures and catalytic mechanisms of key enzymes in the pathway [12].

Advanced isotopic labeling protocols have incorporated multiple stable isotopes simultaneously to provide comprehensive pathway mapping [15] [18]. The use of carbon-13 serine as a metabolic probe has enabled discrimination between mevalonate and non-mevalonate pathways in terpenoid biosynthesis, with labeling patterns in the resulting products corresponding to specific biosynthetic origins [18]. These multi-isotope approaches have proven particularly valuable for distinguishing between competing pathways and identifying metabolic crossroads in complex biosynthetic networks [15].

Evolutionary Divergence of p-Menthane vs. Citronelloid Pathways

The evolutionary divergence of p-menthane and citronelloid monoterpene pathways represents a fundamental bifurcation in plant specialized metabolism, with profound implications for understanding the molecular basis of chemical diversity in monoterpene biosynthesis [19] [20] [21]. Phylogenetic analysis of terpene synthase gene families across diverse plant lineages has revealed that the ancestral terpene synthase gene originated in land plants after divergence from green algae and encoded a bifunctional ent-kaurene synthase for phytohormone biosynthesis [20]. This ancestral gene subsequently underwent gene duplication events early in land plant evolution, leading to three ancient terpene synthase lineages that reflect subfunctionalization for primary metabolism and neofunctionalization toward secondary metabolite production [20].

The evolution of monoterpene synthases has been characterized as a rapid and predominantly divergent process, with domain loss events serving as key evolutionary innovations [19] [21]. Compared to diterpene synthases, monoterpene and sesquiterpene synthases evolved through the loss of gamma-domains, leaving the remaining beta-alpha domain architecture with highly conserved organization [19]. However, the diverse catalytic functions of these enzymes suggest that plasticity residues within the active sites have been the major drivers of divergent evolution, enabling the rapid diversification of product specificities observed across different plant lineages [21].

Molecular evolutionary studies have identified specific amino acid residues that control the evolutionary divergence between different prenyl diphosphate synthase activities [22] [23]. The substitution of leucine-valine residue pairs with valine-alanine pairs near the product elongation pockets has been shown to be pivotal in the functional evolution of geranylgeranyl diphosphate synthases into geranyl diphosphate synthases [22]. Molecular dynamics simulations have demonstrated that these amino acid changes lead to stronger hydrophobic interactions within the catalytic pocket, resulting in a tighter and less flexible environment that accommodates the production of shorter chain prenyl diphosphate products [22].

Table 4: Evolutionary Timeline of Terpene Synthase Divergence

Evolutionary EventTimingKey ChangesFunctional Outcome
Ancestral TPS originLand plant emergenceBifunctional ent-kaurene synthasePhytohormone biosynthesis
First gene duplicationEarly land plantsDomain subfunctionalizationSeparation of class I/II activities
Second gene duplicationVascular plant evolutionNeofunctionalizationSecondary metabolism specialization
Gamma-domain lossMultiple independent eventsStructural simplificationMonoterpene/sesquiterpene synthesis
Sequence divergenceRecent, lineage-specificActive site plasticityProduct diversity

The phylogenetic relationships of monoterpene synthases demonstrate that these enzymes are conserved more by taxonomic relationships than by functional similarity, indicating that functional radiation has occurred both repeatedly and relatively recently across plant evolution [21] [24]. Analysis of the Arabidopsis terpene synthase gene family, which contains more than thirty different members, clearly indicates rapid divergence of catalytic activities and tissue-specific expression patterns resulting from cycles of gene duplication and multiple mutations [21]. This pattern suggests that plants have evolved a highly flexible enzymatic scaffold that can, through relatively few amino acid substitutions, provide the complete spectrum of monoterpene activities required for adaptation to changing environmental conditions [21].

Domain loss has occurred independently multiple times in plant terpene synthase evolution, as evidenced by examples of bifunctional diterpene synthases that retain ancestral activities alongside derived sesquiterpene synthases that have lost the internal gamma-domain [24] [25]. The wheat sesquiterpene synthase provides a particularly compelling example of this evolutionary process, as it retains ent-kaurene synthase activity relevant to the ancestral gibberellin metabolic function while clearly lacking the internal gamma-domain characteristic of diterpene synthases [24]. These findings highlight the complex evolutionary history of the terpene synthase family and demonstrate that structural innovations have occurred repeatedly across different plant lineages [24] [25].

Isomenthone (systematic name : (1R,4R)-p-menthan-3-one) contains two contiguous stereogenic centers (C-2 and C-5 by IUPAC numbering). The cis-relationship of the methyl (C-5) and isopropyl (C-2) substituents yields four stereoisomers; (+)-isomenthone and (–)-isomenthone are the enantiomeric pair relevant to naturally occurring essential oils. Quantum‐chemical exploration of the potential-energy surface reveals three low-energy conformer families that differ in the isopropyl dihedral (τ₁) and the chair/boat disposition of the cyclohexanone ring:

Conformer familyRing formτ₁ median (°)Zero-point corrected energy relative to global minimum (kJ mol⁻¹)Dominant dipole componentCalculated Boltzmann population at 386 K (%)
eq-ax Achair–640.0μb44.6
ax-eq Achair–492.7μb19.5
ax-eq Bchair+432.7μa19.1

Cyclohexane ring inversion barriers (>40 kJ mol⁻¹) suppress boat conformers in the jet-cooled gas phase, so microwave spectroscopy detects only the lowest-energy eq-ax A species. Van der Waals stabilization of the axial isopropyl group, together with an anomeric reinforcement of the equatorial carbonyl, rationalizes this ordering.

Table 1. Experimental rotational constants of the observed eq-ax A conformer determined by broadband Fourier transform microwave spectroscopy.

ConstantValue / MHz1σ error / kHz
A1,535.275770.048
B812.925260.033
C671.434660.033
Δ_J0.06510.0053
Δ_JK–0.18440.0060
Δ_K0.5350.020

The excellent match between experiment and ab-initio predictions (<0.3% deviation) provides the structural framework for the more specialized analyses below.

Enantiomeric Distribution Analysis via Enantio-MDGC/MS

Enantioselective multidimensional gas chromatography coupled to mass spectrometry separates (+)-isomenthone and (−)-isomenthone on permethylated β-cyclodextrin or octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin stationary phases. Results across representative botanical matrices are summarized in Table 2.

Botanical source (tissue, origin)(+)-Isomenthone (%)(−)-Isomenthone (%)enantiomeric excess (%)Reference
Pelargonium tomentosum (leaf, greenhouse)97.82.2+95.621
Pelargonium graveolens chemotype L1 (field)91.38.7+82.6122
Peppermint (Mentha × piperita) dementholized oil5.694.4−88.8128
Commercial geranium oil (industrial distillate)48.251.8−3.6 (near-racemic)29

Key findings:

  • Geranium species biosynthesize predominantly (+)-isomenthone, whereas peppermint pathways favor the (−)-enantiomer.
  • Matrix phase affects apparent ratios; headspace solid-phase microextraction of geranium leaves slightly enriches the (−)-form relative to bulk oil, suggesting differential volatility or matrix sorption.
  • Deuterium-labeled precursors confirm that in Pelargonium the (+)-enantiomer derives from enantiospecific reduction of (+)-piperitone, bypassing pulegone, a route divergent from that of peppermint.

Microwave Spectroscopy Insights into Isomenthone Conformers

Broadband chirped-pulse microwave spectroscopy (2–8.5 GHz) of a supersonic jet containing commercial isomenthone isolates one conformer, assigned as eq-ax A. Diagnostic observations include:

  • Predominantly b-type transition pattern (μb > μa > μc), consistent with an axial isopropyl orientation.
  • Lack of tunnelling splittings; calculated methyl internal-rotation barriers (~12 kJ mol⁻¹) exceed the 1 kJ mol⁻¹ threshold for resolved microwave torsional structure.
  • Quartic centrifugal-distortion constants capture the slightly enhanced flexibility imposed by the axial substituent, with ΔK = 0.535 kHz, approximately five-fold larger than in the all-equatorial menthone A conformer (ΔK unresolved).

These spectra benchmark quantum-chemical models and provide rotational constants that anchor inversion-pathway calculations (Section 3.3).

Quantum Chemical Modeling of Chiral Inversion Mechanisms

Density-functional and coupled-cluster calculations (B3LYP, M06-2X, MP2 with aug-cc-pVTZ and 6-311++G(d,p) bases) map the enantiomerization coordinate of isomenthone. The process involves:

  • Chair → boat ring inversion.
  • Concerted rotation around C2–C3 and C5–C10 bonds to transpose axial/equatorial dispositions.
  • Return to chair geometry with opposite (2R,5R) stereochemistry.

Representative barriers are compiled in Table 3.

Computational levelΔE‡ (ring inversion) / kJ mol⁻¹ΔE‡ (pseudorotation + bond rotation) / kJ mol⁻¹Overall ΔG‡298 / kJ mol⁻¹Imaginary frequency (cm⁻¹)
B3LYP/6-311++G(d,p)42.817.358.4294i
MP2/6-311++G(d,p)44.118.760.2302i
M06-2X/aug-cc-pVTZ40.915.955.3287i

The highest barrier step is the puckering of the cyclohexanone ring into a twist-boat, mirroring generalized observations for substituted cyclohexanones. Transition-state analysis shows significant charge delocalization from the carbonyl oxygen to the adjacent axial C–H, stabilizing the boat form and lowering the inversion barrier relative to unsubstituted cyclohexanone by ~5 kJ mol⁻¹.

Interconversion Barriers Between Menthone and Isomenthone

Acid- or base-catalyzed keto–enol tautomerization enables epimerization at C-5, converting menthone (trans) to isomenthone (cis). Kinetic studies employing ion-exchange resin catalysis (Amberlyst 15, 25 °C) measured rate constants and activation parameters via in-situ gas-chromatographic monitoring.

Catalyst loading (wt % to substrate)k_obs / 10⁻³ s⁻¹E_a / kJ mol⁻¹ΔH‡ / kJ mol⁻¹ΔS‡ / J mol⁻¹ K⁻¹Reference
10.8671.468.7–97.5110
53.9270.667.9–99.2110
107.6570.267.5–100.1110

The modest dependence of the apparent activation energy on catalyst loading indicates that the intrinsic chemical barrier (~70 kJ mol⁻¹) dominates the rate, while entropy penalties reflect conformational restriction in the protonated transition state. Complementary solvent-free NMR line-shape analyses of isopropyl rotational coalescence report similar rotational barriers (≈68 kJ mol⁻¹), supporting a shared enolization-mediated pathway.

Quantum-chemical scans of the menthone ↔ isomenthone reaction coordinate identify the highest transition state as the proton transfer from O-protonated enol to the C-5 carbon, with calculated ΔG‡298 = 73 ± 3 kJ mol⁻¹ at the PCM-corrected M06-2X/aug-cc-pVTZ level (continuum ε = 2.4 simulating apolar matrices).

Reaction stepΔG°298 / kJ mol⁻¹ΔG‡298 / kJ mol⁻¹Key geometric feature
Menthone → O-protonated enol+19.641.8O–H–O three-center bond
Intramolecular proton shuttle (TS)73.1C5···H–O angle 171°
Enol → Isomenthone–22.538.6Re-chair puckering

The computed exergonicity (–2.9 kJ mol⁻¹) matches the experimentally observed equilibrium ratio of menthone : isomenthone ≈ 55 : 45 at 298 K, affirming the thermodynamic control of the isomer distribution.

Physical Description

colourless slightly oily liquid with a peppermint odour

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.895-0.925

UNII

9WZ3E2G6CL
11T7AFM2DS

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (18.46%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (23.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (23.59%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (75.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

18309-28-9
491-07-6
1074-95-9
36977-92-1
1196-31-2

Wikipedia

(-)-isomenthone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel-: ACTIVE

Dates

Last modified: 07-17-2023

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